Tki258

説明

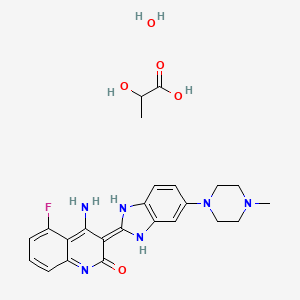

DOVITINIB LACTATE is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

特性

IUPAC Name |

4-amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one;2-hydroxypropanoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN6O.C3H6O3.H2O/c1-27-7-9-28(10-8-27)12-5-6-14-16(11-12)25-20(24-14)18-19(23)17-13(22)3-2-4-15(17)26-21(18)29;1-2(4)3(5)6;/h2-6,11H,7-10H2,1H3,(H,24,25)(H3,23,26,29);2,4H,1H3,(H,5,6);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDPVYZNVVQQULH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)O.CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=C(C5=C(C=CC=C5F)NC4=O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29FN6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915769-50-5 | |

| Record name | Dovitinib lactate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915769505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2-hydroxy-, compd. with 4-amino-5-fluoro-3-[6-(4-methyl-1-piperazinyl)-1H-benzimidazol-2-yl]-2(1H)-quinolinone, hydrate (1:1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DOVITINIB LACTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69VKY8P7EA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

TKI258 (Dovitinib): A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TKI258, also known as dovitinib (B548160), is a potent, orally bioavailable, multi-targeted receptor tyrosine kinase (RTK) inhibitor. It primarily targets class III, IV, and V RTKs, playing a crucial role in inhibiting tumor growth, proliferation, and angiogenesis. This technical guide provides an in-depth analysis of the mechanism of action of this compound in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Core Mechanism of Action

This compound exerts its anti-cancer effects by competitively binding to the ATP-binding sites of multiple RTKs. This inhibition blocks the autophosphorylation and subsequent activation of these kinases, thereby disrupting downstream signaling cascades essential for cancer cell proliferation, survival, and angiogenesis.[1][2] The primary targets of dovitinib include Fibroblast Growth Factor Receptors (FGFR1, 2, 3), Vascular Endothelial Growth Factor Receptors (VEGFR1, 2, 3), and Platelet-Derived Growth Factor Receptors (PDGFRα, β).[3][4][5] Additionally, it shows potent activity against other RTKs such as FMS-like tyrosine kinase 3 (FLT3), c-Kit, and Colony-Stimulating Factor 1 Receptor (CSF-1R).[6][7]

The inhibition of these RTKs leads to the suppression of major downstream signaling pathways, including the RAS-RAF-MAPK and PI3K-AKT pathways, which are critical for cell cycle progression and survival.[4][8] By blocking these pathways, this compound induces cell cycle arrest, primarily at the G0/G1 or G2/M phase, and promotes apoptosis in tumor cells.[6][9][10]

Quantitative Data: Inhibitory Activity of this compound

The potency of this compound has been quantified through various in vitro and cell-based assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values against key kinase targets and various cancer cell lines.

Table 1: In Vitro Kinase Inhibition (IC50)

| Kinase Target | IC50 (nM) | Reference |

| FLT3 | 1 | [6][11] |

| c-Kit | 2 | [6][11] |

| FGFR1 | 8 | [6][11] |

| FGFR3 | 9 | [11] |

| VEGFR1 | 10 | [11] |

| VEGFR2 | 13 | [11][12] |

| VEGFR3 | 8 | [11] |

| PDGFRα | 27 | [11] |

| PDGFRβ | 210 | [11] |

| CSF-1R | 36 | [11] |

Table 2: Cellular Proliferation Inhibition (IC50)

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| B9 (FGF-stimulated) | Murine Pro-B | 25 | [6] |

| B9 (FGFR3-mutant) | Murine Pro-B | 70-90 | [6] |

| KMS11 (FGFR3-Y373C) | Multiple Myeloma | 90 | [6] |

| OPM2 (FGFR3-K650E) | Multiple Myeloma | 90 | [6] |

| KMS18 (FGFR3-G384D) | Multiple Myeloma | 550 | [6] |

| M-NFS-60 | Mouse Myeloblastic | 220 (EC50) | [6] |

| SK-HEP1 | Hepatocellular Carcinoma | ~1700 | [6] |

| SupB15 | Acute Lymphoblastic Leukemia | 449 | [6] |

| SupB15-R | Acute Lymphoblastic Leukemia | 558 | [6] |

Signaling Pathways and Experimental Workflows

Signaling Pathways Inhibited by this compound

The following diagram illustrates the primary signaling pathways disrupted by this compound.

Figure 1. this compound inhibits multiple RTKs, blocking key downstream signaling pathways.

Experimental Workflow for Assessing this compound Activity

The following diagram outlines a typical experimental workflow to evaluate the efficacy of this compound.

Figure 2. A generalized workflow for preclinical evaluation of this compound.

Detailed Experimental Protocols

In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified kinases.

Methodology:

-

Reagents: Purified recombinant kinase, appropriate substrate (e.g., a generic peptide or protein), ATP, this compound at various concentrations, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

Procedure: a. Prepare a serial dilution of this compound in DMSO. b. In a 96-well plate, add the kinase, its substrate, and the diluted this compound or vehicle control (DMSO). c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the kinase activity using a suitable detection method that quantifies either the phosphorylated substrate or the amount of ADP produced. f. Plot the percentage of kinase inhibition against the logarithm of this compound concentration to determine the IC50 value.

Cell Proliferation (MTT) Assay

Objective: To assess the cytostatic or cytotoxic effect of this compound on cancer cell lines.

Methodology:

-

Reagents: Cancer cell lines, complete culture medium, this compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO or Sorenson's glycine (B1666218) buffer).

-

Procedure: a. Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Treat the cells with a serial dilution of this compound or vehicle control for a specified period (e.g., 72 hours). c. Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals. d. Remove the medium and dissolve the formazan crystals in a solubilizing agent. e. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. f. Calculate the percentage of cell viability relative to the vehicle control and plot against the logarithm of this compound concentration to determine the IC50 value.

Western Blot Analysis

Objective: To evaluate the effect of this compound on the phosphorylation status of its target RTKs and downstream signaling proteins.

Methodology:

-

Reagents: Cancer cell lines, complete culture medium, this compound, lysis buffer, protease and phosphatase inhibitors, primary antibodies (e.g., anti-phospho-FGFR, anti-phospho-ERK, anti-total-ERK), and HRP-conjugated secondary antibodies.

-

Procedure: a. Culture cells and treat with this compound or vehicle control for a specified time. b. Lyse the cells and quantify the protein concentration of the lysates. c. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. d. Block the membrane and incubate with primary antibodies overnight at 4°C. e. Wash the membrane and incubate with HRP-conjugated secondary antibodies. f. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. g. Analyze the band intensities to determine the relative levels of protein phosphorylation.

Mechanisms of Resistance

Acquired resistance to this compound can emerge through various mechanisms. One identified mechanism is the activation of bypass signaling pathways. For instance, in RET-rearranged lung adenocarcinoma, resistance has been associated with the activation of a Src-driven bypass pathway.[10][13] Inhibition of Src signaling was shown to restore sensitivity to dovitinib in resistant cells.[10][13] Furthermore, mutations in the kinase domain of the target receptors, such as FGFR2, can also confer resistance to this compound.[14]

Conclusion

This compound (dovitinib) is a potent multi-targeted RTK inhibitor with significant anti-tumor and anti-angiogenic activity across a range of cancer types. Its mechanism of action involves the direct inhibition of key RTKs, leading to the suppression of critical downstream signaling pathways, ultimately resulting in decreased cell proliferation and survival, and induction of apoptosis. Understanding the detailed mechanism, quantitative potency, and potential resistance pathways of this compound is crucial for its effective clinical development and application in oncology.

References

- 1. erk12.com [erk12.com]

- 2. tki-258.com [tki-258.com]

- 3. Dovitinib dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 4. Dovitinib (this compound), a multi-target angiokinase inhibitor, is effective regardless of KRAS or BRAF mutation status in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. selleckchem.com [selleckchem.com]

- 7. Dovitinib (this compound) | GIST Support International [gistsupport.org]

- 8. tandfonline.com [tandfonline.com]

- 9. Antitumor Activity and Acquired Resistance Mechanism of Dovitinib (this compound) in RET-Rearranged Lung Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. aacrjournals.org [aacrjournals.org]

Dovitinib Signaling Pathway Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dovitinib (formerly known as TKI258 or CHIR258) is an orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI).[1][2][3] It primarily targets class III, IV, and V receptor tyrosine kinases (RTKs), which are crucial mediators of signaling pathways involved in cell proliferation, survival, migration, and angiogenesis.[4] Dysregulation of these pathways is a hallmark of many cancers. Dovitinib's mechanism of action involves competitively binding to the ATP-binding site of these kinases, thereby inhibiting their phosphorylation and downstream signaling cascades.[3] This ultimately leads to reduced tumor cell proliferation, induction of apoptosis, and inhibition of tumor-associated angiogenesis.[5][6]

The primary targets of Dovitinib include Fibroblast Growth Factor Receptors (FGFR1, FGFR2, FGFR3), Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3), and Platelet-Derived Growth Factor Receptor (PDGFRβ).[7][8] It also demonstrates potent activity against other RTKs such as FLT3, c-Kit, and Colony-Stimulating Factor 1 Receptor (CSF-1R).[1][9] By simultaneously blocking these key drivers of tumor progression, Dovitinib exerts a broad anti-neoplastic effect.[5]

Quantitative Data: Kinase Inhibition Profile

The inhibitory activity of Dovitinib has been quantified against a panel of purified receptor tyrosine kinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit 50% of the enzyme's activity, are summarized below. This data is crucial for understanding the potency and selectivity of the compound.

| Target Kinase | IC50 (nM) | References |

| FLT3 (Fms-like tyrosine kinase 3) | 1 | [1][9] |

| c-Kit (Stem cell factor receptor) | 2 | [1][9] |

| FGFR1 (Fibroblast growth factor receptor 1) | 8 | [9] |

| FGFR3 (Fibroblast growth factor receptor 3) | 9 | [9] |

| VEGFR1 (Vascular endothelial growth factor receptor 1) | 10 | [9] |

| VEGFR2 (Vascular endothelial growth factor receptor 2) | 13 | [9] |

| VEGFR3 (Vascular endothelial growth factor receptor 3) | 8 | [9] |

| PDGFRα (Platelet-derived growth factor receptor alpha) | 27 | [9] |

| PDGFRβ (Platelet-derived growth factor receptor beta) | 210 | [9] |

| CSF-1R (Colony-stimulating factor 1 receptor) | 36 | [9] |

Core Signaling Pathway Inhibition

Dovitinib exerts its therapeutic effects by blocking key signaling cascades downstream of its target RTKs. The most prominent of these are the RAS-RAF-MAPK/ERK and the PI3K/AKT pathways, which are central regulators of cell growth, survival, and proliferation. Inhibition of FGFR, VEGFR, and PDGFR by Dovitinib leads to a significant reduction in the phosphorylation and activation of critical nodes within these pathways, such as ERK, AKT, p70S6K, and 4EBP1.[5]

Experimental Protocols

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of Dovitinib to inhibit the phosphorylation of a substrate by a specific kinase. A common method is a time-resolved fluorescence (TRF) assay.[1]

Methodology

-

Reaction Setup: Kinase reactions are performed in a 96- or 384-well plate. Each well contains the purified kinase domain of the target receptor (e.g., FGFR1, VEGFR2), a biotinylated peptide substrate, and varying concentrations of Dovitinib (or DMSO as a vehicle control) in a kinase reaction buffer (e.g., 50 mM HEPES, pH 7.0, 10 mM MnCl2, 2 mM MgCl2, 1 mM DTT, 1 mg/mL BSA).[1][4]

-

Initiation: The reaction is initiated by adding ATP at a concentration near the Km for the specific enzyme.

-

Incubation: The plate is incubated at room temperature for 1 to 4 hours to allow for phosphorylation.[1]

-

Quenching and Detection: The reaction is stopped by adding EDTA. The phosphorylated peptide is captured on a streptavidin-coated plate.

-

Signal Measurement: A Europium-labeled anti-phosphotyrosine antibody is added, which binds to the phosphorylated substrate. After washing, the time-resolved fluorescence is measured.

-

Data Analysis: The fluorescence signal is inversely proportional to the kinase inhibition by Dovitinib. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.

References

- 1. selleckchem.com [selleckchem.com]

- 2. reference.medscape.com [reference.medscape.com]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. A Receptor Tyrosine Kinase Inhibitor, Dovitinib (TKI-258), Enhances BMP-2-Induced Osteoblast Differentiation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. medchemexpress.com [medchemexpress.com]

Tki258 (Dovitinib): A Potent Inhibitor of Fibroblast Growth Factor Receptors

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Tki258, also known as dovitinib, is a synthetic, orally active small molecule that functions as a multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1] It has demonstrated potent inhibitory activity against a range of kinases implicated in tumor growth, proliferation, and angiogenesis, with a particularly notable efficacy against fibroblast growth factor receptors (FGFRs).[2][3] This technical guide provides a comprehensive overview of this compound's core characteristics, including its inhibitory profile, effects on cellular signaling, and detailed protocols for its preclinical evaluation.

Mechanism of Action

This compound exerts its therapeutic effects by competitively binding to the ATP-binding pocket of the kinase domain of several RTKs. This inhibition blocks the autophosphorylation and subsequent activation of the receptor, thereby preventing the initiation of downstream signaling cascades that are crucial for cancer cell survival and proliferation.[4] Its primary targets include the Class III (e.g., FLT3, c-Kit), Class IV (FGFR1/3), and Class V (VEGFR1-4) RTKs.[1] The potent inhibition of FGFRs makes this compound a promising agent for cancers driven by aberrant FGFR signaling.[2]

Quantitative Data

The inhibitory activity of this compound has been quantified against a panel of kinases, with the half-maximal inhibitory concentration (IC50) being a key metric of its potency.

Table 1: In Vitro Kinase Inhibition Profile of this compound (Dovitinib)

| Kinase Target | IC50 (nM) | Reference(s) |

| FLT3 | 1 | |

| c-Kit | 2 | |

| FGFR1 | 8 | [5] |

| FGFR2 | 40 | |

| FGFR3 | 9 | [5] |

| VEGFR1 | 10 | |

| VEGFR2 | 13 | [5] |

| VEGFR3 | 8 | [5] |

| PDGFRα | 27 | [5] |

| PDGFRβ | 210 | [5] |

| CSF-1R | 36 | |

| IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in in vitro assays. |

Table 2: In Vitro Cellular Proliferation Inhibition by this compound (Dovitinib)

| Cell Line | Cancer Type | Key Genetic Alteration | IC50 (nM) | Reference(s) |

| MDA-MB-134 | Breast Cancer | FGFR1 Amplified | 190 | [2] |

| SUM52 | Breast Cancer | FGFR2 Amplified | 180 | [2] |

| KMS11 | Multiple Myeloma | FGFR3-Y373C | 90 | |

| OPM2 | Multiple Myeloma | FGFR3-K650E | 90 | |

| KMS18 | Multiple Myeloma | FGFR3-G384D | 550 | |

| SK-HEP1 | Hepatocellular Carcinoma | - | ~1700 | [6] |

| IC50 values represent the concentration of this compound required to inhibit 50% of cell proliferation in cell-based assays. |

Table 3: In Vivo Anti-Tumor Efficacy of this compound (Dovitinib) in Xenograft Models

| Xenograft Model | Cancer Type | This compound Dose | Tumor Growth Inhibition (%) | Reference(s) |

| HBCx-2 | Breast Cancer (FGFR1 amplified) | 30 mg/kg/day | Not specified, prevented tumor growth | [2] |

| HBCx-2 | Breast Cancer (FGFR1 amplified) | 50 mg/kg/day | Not specified, caused tumor regression | [2] |

| Unspecified | Tumor Xenograft Model | 10 mg/kg/day | 48 | [7] |

| Unspecified | Tumor Xenograft Model | 30 mg/kg/day | 78.5 | [7] |

| Unspecified | Tumor Xenograft Model | 60 mg/kg/day | 94 | [7] |

| Tumor growth inhibition is typically measured as the percentage reduction in tumor volume compared to a vehicle-treated control group. |

Signaling Pathways and Experimental Workflows

FGFR Signaling Pathway Inhibition by this compound

This compound targets the FGFR signaling cascade, which, upon activation by fibroblast growth factors (FGFs), triggers multiple downstream pathways critical for cell proliferation, survival, and angiogenesis. These include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway. By inhibiting FGFR autophosphorylation, this compound effectively blocks these downstream signals.[8]

Caption: FGFR signaling pathway and the point of inhibition by this compound.

Experimental Workflow for this compound Evaluation

The preclinical evaluation of this compound typically follows a multi-step process, starting with in vitro characterization of its enzymatic and cellular activity, followed by in vivo assessment of its anti-tumor efficacy and pharmacodynamic effects.

Caption: A typical experimental workflow for evaluating this compound.

Experimental Protocols

Protocol 1: In Vitro Kinase Assay

Objective: To determine the IC50 value of this compound against a specific kinase.

Methodology:

-

Assay Format: Utilize a time-resolved fluorescence (TRF) or radioactive format to measure the inhibition of phosphate (B84403) transfer to a substrate by the kinase.[6][7]

-

Reaction Mixture: Prepare a reaction buffer typically containing HEPES, MgCl2, MnCl2, NaF, DTT, and BSA.[7]

-

Substrate and ATP: Add a biotinylated peptide substrate and ATP at a concentration near the Km for the respective enzyme.[7]

-

This compound Incubation: Incubate the kinase with varying concentrations of this compound.

-

Reaction Initiation and Termination: Initiate the kinase reaction by adding the ATP/substrate mix and incubate at room temperature. Stop the reaction using a buffer containing EDTA.[7]

-

Detection: Capture the phosphorylated peptide on streptavidin-coated microtiter plates. Detect the phosphorylated peptide using a europium-labeled anti-phosphotyrosine antibody and a TRF system.[7]

-

Data Analysis: Calculate the concentration of this compound that results in 50% inhibition (IC50) using non-linear regression analysis.[7]

Protocol 2: Cell Viability Assay (MTT Assay)

Objective: To assess the effect of this compound on the proliferation of cancer cell lines.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[9]

-

This compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).[9]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.[9]

-

Solubilization: Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or SDS in HCl).[9]

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[9]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[9]

Protocol 3: Western Blotting for Phospho-FGFR and Downstream Targets

Objective: To evaluate the effect of this compound on the phosphorylation of FGFR and its downstream signaling proteins.

Methodology:

-

Cell Treatment and Lysis: Treat cells with this compound for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.[10][11]

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.[11]

-

Blocking: Block the membrane with a suitable blocking agent (e.g., 5% BSA or milk in TBST) to prevent non-specific antibody binding.[11]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated and total forms of FGFR, ERK, and AKT overnight at 4°C.[2][11]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[11]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]

Protocol 4: In Vivo Xenograft Study

Objective: To assess the anti-tumor efficacy of this compound in a preclinical animal model.

Methodology:

-

Cell Implantation: Subcutaneously inject cancer cells (e.g., those with FGFR amplification) into the flank of immunocompromised mice.[12][13]

-

Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 100-200 mm³) and then randomize the mice into treatment and control groups.[12]

-

This compound Administration: Administer this compound orally at predetermined doses and schedules (e.g., daily). The control group receives a vehicle.[12][13]

-

Tumor and Body Weight Measurement: Measure tumor volume with calipers and monitor the body weight of the mice 2-3 times per week.[12]

-

Endpoint: Continue the treatment for a specified duration or until the tumors in the control group reach a predetermined maximum size.[12]

-

Data Analysis: Calculate the tumor growth inhibition for each treatment group compared to the vehicle control.[12]

-

Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be excised for analysis of target modulation by Western blotting or immunohistochemistry.[10][13]

Conclusion

This compound (dovitinib) is a potent, multi-targeted tyrosine kinase inhibitor with significant activity against FGFRs. Its ability to inhibit key signaling pathways involved in tumorigenesis has been demonstrated in both in vitro and in vivo preclinical models. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound, particularly in the context of FGFR-driven malignancies. Further clinical investigation is warranted to fully elucidate its efficacy and safety profile in patient populations.[3]

References

- 1. A Receptor Tyrosine Kinase Inhibitor, Dovitinib (TKI-258), Enhances BMP-2-Induced Osteoblast Differentiation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Dovitinib (CHIR258, this compound): structure, development and preclinical and clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Dovitinib | RTK Inhibitor | TargetMol [targetmol.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Pre-clinical Evaluation of Tyrosine Kinase Inhibitors for Treatment of Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. merckmillipore.com [merckmillipore.com]

- 12. benchchem.com [benchchem.com]

- 13. In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor [mdpi.com]

Dovitinib: A Technical Guide to its Molecular Structure, Chemical Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular and chemical characteristics of Dovitinib (B548160) (TKI258), a multi-targeted tyrosine kinase inhibitor. It details the compound's mechanism of action, its effects on key signaling pathways, and provides comprehensive protocols for essential experimental assays used in its evaluation.

Molecular Structure and Chemical Properties

Dovitinib is an orally active, small molecule inhibitor of several receptor tyrosine kinases (RTKs) involved in tumor growth and angiogenesis.[1] Its chemical and physical properties are summarized below.

| Property | Value |

| IUPAC Name | 4-amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one[1] |

| Synonyms | TKI-258, CHIR-258[2] |

| Molecular Formula | C₂₁H₂₁FN₆O[3] |

| Molecular Weight | 392.43 g/mol [3] |

| CAS Number | 405169-16-6[2] |

| Appearance | Light yellow to green yellow solid[4] |

| SMILES | O=C1NC(C=CC=C2F)=C2C(N)=C1C3=NC4=CC=C(N5CCN(C)CC5)C=C4N3[4] |

| Solubility | DMSO: ≥10.62 mg/mL[5] Water: Insoluble[6] Ethanol: Insoluble[6] |

| Aqueous Solubility | ~0.2 mg/mL at pH 7, ~0.5 mg/mL at pH 6, and ~45 mg/mL at pH 5[7] |

Mechanism of Action and Biological Activity

Dovitinib is a pan-tyrosine kinase inhibitor that targets fibroblast growth factor receptors (FGFR), vascular endothelial growth factor receptors (VEGFR), and other receptor tyrosine kinases.[8] It binds to and inhibits the phosphorylation of type III-V RTKs, which are crucial for promoting tumor cell proliferation and survival in various cancers.[8] By inhibiting these kinases, Dovitinib can reduce cellular proliferation and angiogenesis, and induce tumor cell apoptosis.[9]

The inhibitory activity of Dovitinib against a range of key oncogenic kinases is presented in the table below.

| Target Kinase | IC₅₀ (nM) |

| FLT3 | 1[4] |

| c-Kit | 2[4] |

| FGFR1 | 8[4] |

| FGFR3 | 9[4] |

| VEGFR1 | 10[4] |

| VEGFR2 | 13[4] |

| VEGFR3 | 8[4] |

| PDGFRα | 27[4] |

| PDGFRβ | 210[4] |

| CSF-1R | 36[4] |

Signaling Pathway Inhibition

Dovitinib's anti-tumor activity stems from its ability to block key signaling pathways downstream of FGFR, VEGFR, and PDGFR. This inhibition disrupts critical cellular processes such as proliferation, survival, and angiogenesis.

FGFR Signaling Pathway

Dovitinib's inhibition of FGFR1-3 disrupts the downstream RAS-RAF-MAPK and PI3K-AKT signaling cascades, which are frequently overactive in cancer.[10][11]

VEGFR Signaling Pathway

By targeting VEGFR, Dovitinib potently inhibits angiogenesis, a critical process for tumor growth and metastasis.[10]

PDGFR Signaling Pathway

Inhibition of PDGFR by Dovitinib affects pathways that control cell growth, proliferation, and migration.[10]

Experimental Protocols

The following section provides detailed methodologies for key experiments commonly used to characterize the activity of Dovitinib.

General Experimental Workflow

A typical workflow for evaluating the in vitro efficacy of Dovitinib involves assessing its impact on cell viability and its ability to inhibit target phosphorylation and downstream signaling.

In Vitro Kinase Inhibition Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of Dovitinib against a specific receptor tyrosine kinase.

1. Materials:

-

Recombinant human kinase (e.g., FGFR1, VEGFR2)

-

Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

-

Dovitinib stock solution (in DMSO)

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

ATP solution

-

[γ-³³P]ATP

-

96-well plates

-

Phosphocellulose paper

-

Scintillation counter

2. Procedure:

-

Prepare serial dilutions of Dovitinib in kinase assay buffer.

-

In a 96-well plate, add the kinase, substrate, and Dovitinib dilution (or DMSO for control).

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Measure the amount of incorporated ³³P using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each Dovitinib concentration relative to the DMSO control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the Dovitinib concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with Dovitinib.[12][13]

1. Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Dovitinib stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[15]

-

96-well flat-bottom plates

-

Microplate reader

2. Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[16]

-

Prepare serial dilutions of Dovitinib in complete culture medium.

-

Remove the existing medium from the wells and add the Dovitinib dilutions. Include wells with medium and DMSO as vehicle controls.

-

Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.[16]

-

Add 10-20 µL of MTT solution to each well and incubate for 1.5 to 4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[12][16]

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[15][16]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[14]

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[13]

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Western Blotting for Phosphorylated Proteins

This protocol is for detecting the phosphorylation status of target proteins (e.g., FGFR, ERK) in cells treated with Dovitinib.

1. Materials:

-

Cancer cell line of interest

-

Dovitinib

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[17]

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% BSA in TBST)[17]

-

Primary antibodies (e.g., anti-phospho-FGFR, anti-total-FGFR, anti-phospho-ERK, anti-total-ERK, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

2. Procedure:

-

Culture and treat cells with Dovitinib at various concentrations for the desired time.

-

Wash cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors. Keep samples on ice.[17]

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[17]

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[17]

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-FGFR) diluted in blocking buffer, typically overnight at 4°C.[17]

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[17]

-

Wash the membrane again as in step 9.

-

Apply the ECL substrate and visualize the protein bands using an imaging system.

-

To analyze total protein levels, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated form of the protein or a loading control like β-actin.

References

- 1. Dovitinib | C21H21FN6O | CID 135398510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. GSRS [precision.fda.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Dovitinib | RTK Inhibitor | TargetMol [targetmol.com]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Dovitinib dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 9. Facebook [cancer.gov]

- 10. Targeted FGFR/VEGFR/PDGFR inhibition with dovitinib enhances the effects of nab-paclitaxel in preclinical gastric cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. broadpharm.com [broadpharm.com]

- 16. MTT (Assay protocol [protocols.io]

- 17. researchgate.net [researchgate.net]

Preclinical Efficacy of CHIR-258: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

CHIR-258, also known as Dovitinib or TKI-258, is a potent, orally bioavailable small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs).[1][2] It primarily targets class III, IV, and V RTKs, including fibroblast growth factor receptors (FGFRs), vascular endothelial growth factor receptors (VEGFRs), and platelet-derived growth factor receptors (PDGFRs).[1][2][3] Its ability to simultaneously inhibit key pathways involved in tumor cell proliferation, survival, and angiogenesis has made it a subject of extensive preclinical investigation across a range of malignancies.[4] This technical guide provides a comprehensive summary of the preclinical data on CHIR-258's efficacy, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

In Vitro Efficacy

Kinase Inhibitory Activity

CHIR-258 demonstrates potent inhibition of several key RTKs in in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values highlight its activity against kinases crucial for tumor progression.

| Target Kinase | IC50 (nM) | Reference |

| FLT3 | 1 | [5] |

| c-Kit | 2 | [5] |

| FGFR1 | 8 | [5] |

| FGFR3 | 5-9 | [3][5] |

| VEGFR1 | 10 | [5] |

| VEGFR2 | 13 | [5] |

| VEGFR3 | 8 | [5] |

| PDGFRα | 27 | [5] |

| PDGFRβ | 12-210 | [5][6] |

| CSF-1R | 36 | [5] |

Cellular Proliferation Assays

The inhibitory effect of CHIR-258 on kinase activity translates to anti-proliferative effects in various cancer cell lines, particularly those with genetic alterations leading to the activation of its target kinases.

| Cell Line | Cancer Type | Key Molecular Feature | IC50 (nM) | Reference |

| B9 | Myeloma | Expressing WT FGFR3 | ~25 | [7] |

| B9 | Myeloma | Expressing activated mutant FGFR3 | 70-90 | [7] |

| KMS11 | Multiple Myeloma | FGFR3-Y373C | 90 | [7] |

| OPM2 | Multiple Myeloma | FGFR3-K650E | 90 | [7] |

| KMS18 | Multiple Myeloma | FGFR3-G384D | 550 | [7] |

| MDA-MB-124 | Breast Cancer | FGFR1-amplified | Not specified | [8] |

| SUM52 | Breast Cancer | FGFR2-amplified | Not specified | [8] |

| M-NFS-60 | Myeloblastic Leukemia | M-CSF dependent | 220 (EC50) | [7] |

In Vivo Efficacy

Preclinical studies in animal models have consistently demonstrated the anti-tumor activity of CHIR-258 in various cancer types.

Xenograft Models

| Cancer Type | Animal Model | Xenograft | Dosing Regimen | Key Findings | Reference |

| Breast Cancer | Mouse | HBCx-2 (FGFR1-amplified) | 30 mg/kg and 50 mg/kg daily | Prevented tumor growth at 30 mg/kg and caused tumor regression at 50 mg/kg.[8] | [8] |

| Breast Cancer | Mouse | HBCx-3 (FGFR2-amplified) | 40 mg/kg daily | Caused tumor regression.[8] | [8] |

| Colon Cancer | Nude Mice | KM12L4a | Not specified | Significant tumor growth inhibition and regressions, even in large, established tumors (500-1,000 mm³).[1][2] | [1][2] |

| Multiple Myeloma | Mouse | KMS-11-luc (orthotopic) | 20 mg/kg daily | Significant inhibition of tumor growth and significant improvement in animal survival.[9][10] | [9][10] |

Mechanism of Action and Signaling Pathways

CHIR-258 exerts its anti-tumor effects by inhibiting the phosphorylation of its target RTKs and subsequently blocking downstream signaling pathways critical for cell growth and survival, such as the RAS/MAPK pathway.[11]

Caption: CHIR-258 inhibits RTKs, blocking the MAPK/ERK signaling cascade.

Studies have shown that CHIR-258 treatment leads to a dose-dependent inhibition of VEGFR1 and PDGFRβ phosphorylation and a reduction in phosphorylated extracellular signal-regulated kinase (ERK) levels in colon cancer cells.[1][2] In vivo, oral administration of CHIR-258 resulted in reduced phosphorylated PDGFRβ and phosphorylated ERK in tumor cells.[1][2] This inhibition of downstream signaling was sustained for over 24 hours after dosing.[1][2]

Experimental Protocols

In Vitro Kinase Assays

The inhibitory activity of CHIR-258 against various RTKs was determined using time-resolved fluorescence (TRF) or radioactive formats. These assays measure the inhibition of phosphate (B84403) transfer from ATP to a substrate by the specific kinase in the presence of varying concentrations of CHIR-258.[3][7]

Caption: Workflow for in vitro kinase inhibition assays.

Cell Proliferation Assays

The effect of CHIR-258 on the growth of various cancer cell lines was assessed using viability assays such as MTT or Cell Titer-Glo. Cells were seeded in 96-well plates and incubated with different concentrations of CHIR-258 for 72 hours. Cell viability was then measured, and the IC50 values were determined.[3] For some experiments, cells were cultured on bone marrow stromal cells (BMSCs) to evaluate the effect of the microenvironment on drug resistance.[7]

In Vivo Xenograft Studies

Human cancer cell lines were implanted subcutaneously or orthotopically into immunocompromised mice.[8][12] Once tumors reached a specified volume (e.g., 500-1,000 mm³), mice were treated with CHIR-258 or a vehicle control, typically via daily oral gavage.[1][2] Tumor growth was monitored regularly, and at the end of the study, tumors were excised for immunohistochemical analysis of biomarkers such as phosphorylated PDGFRβ, phosphorylated ERK, Ki67 (proliferation marker), and CD31 (microvessel density).[1][2][4] In some studies, noninvasive bioluminescence imaging was used to monitor tumor growth in orthotopic models.[10][12]

Caption: General workflow for in vivo xenograft efficacy studies.

Western Blot Analysis

To assess the modulation of signaling pathways, tumor cells or tissues were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against total and phosphorylated forms of target proteins (e.g., FRS2, ERK, PDGFRβ).[1][2][8] Following incubation with secondary antibodies, protein bands were visualized and quantified.

Conclusion

The preclinical data for CHIR-258 (Dovitinib) robustly demonstrate its potent and broad-spectrum anti-tumor activity. Its mechanism of action, centered on the inhibition of key RTKs involved in oncogenesis and angiogenesis, is well-supported by in vitro and in vivo studies. The significant tumor growth inhibition and regression observed in various cancer models, coupled with a clear understanding of its molecular targets and downstream effects, have provided a strong rationale for its clinical development.[1][12] This comprehensive preclinical profile underscores the potential of CHIR-258 as a therapeutic agent for cancers harboring alterations in the FGF, VEGF, and PDGF signaling pathways.

References

- 1. In vivo target modulation and biological activity of CHIR-258, a multitargeted growth factor receptor kinase inhibitor, in colon cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. ashpublications.org [ashpublications.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. tandfonline.com [tandfonline.com]

- 7. selleckchem.com [selleckchem.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. ashpublications.org [ashpublications.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. CHIR-258 is efficacious in a newly developed fibroblast growth factor receptor 3-expressing orthotopic multiple myeloma model in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The In Vivo Pharmacodynamics and Pharmacokinetics of Dovitinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dovitinib (B548160) (TKI258) is a potent, orally active, multi-targeted receptor tyrosine kinase (RTK) inhibitor that has been investigated for the treatment of various solid tumors. Its primary mechanism of action involves the inhibition of fibroblast growth factor receptors (FGFRs), vascular endothelial growth factor receptors (VEGFRs), and platelet-derived growth factor receptors (PDGFRs). By targeting these key signaling pathways, Dovitinib exerts both anti-proliferative and anti-angiogenic effects. This technical guide provides a comprehensive overview of the in vivo pharmacodynamics and pharmacokinetics of Dovitinib, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing the underlying signaling pathways.

Pharmacodynamics of Dovitinib

Dovitinib's pharmacodynamic effects are characterized by the inhibition of its target RTKs and the subsequent modulation of downstream signaling pathways, leading to reduced tumor growth and angiogenesis.

Mechanism of Action

Dovitinib is a pan-tyrosine kinase inhibitor that binds to and inhibits the phosphorylation of several RTKs, including FGFR1, FGFR2, FGFR3, VEGFR1, VEGFR2, VEGFR3, and PDGFRβ[1]. This inhibition disrupts downstream signaling cascades, primarily the mitogen-activated protein kinase (MAPK/ERK) and phosphoinositide 3-kinase (PI3K)/AKT pathways, which are crucial for tumor cell proliferation, survival, and migration[2]. The inhibition of FGFR1-3 distinguishes Dovitinib from other VEGFR inhibitors like sorafenib (B1663141) and sunitinib[3].

In Vivo Preclinical Efficacy

Preclinical studies in various xenograft models have demonstrated the anti-tumor activity of Dovitinib.

-

In a xenograft mouse model of FGFR3-mutated multiple myeloma, oral administration of Dovitinib at doses of 10, 30, and 60 mg/kg/day for 21 days resulted in tumor growth inhibition of 48%, 78.5%, and 94%, respectively[4].

-

In a hepatocellular carcinoma xenograft mouse model, Dovitinib at 50 and 75 mg/kg led to 97% and 98% tumor growth inhibition, respectively[4].

-

In an FGFR1-amplified breast cancer xenograft model, Dovitinib at 30 mg/kg prevented tumor growth, and at 50 mg/kg, it caused tumor regression. On day 28, the mean tumor volume was 24.6% and 7.2% of the vehicle control for the 30 and 50 mg/kg groups, respectively[1].

-

In an FGFR2-amplified breast cancer xenograft model, a 40 mg/kg daily dose of Dovitinib resulted in tumor regression, with the mean tumor volume being 23.4% of the vehicle control on day 28[1].

-

In MKN-45 gastric cancer subcutaneous xenografts, Dovitinib treatment resulted in a 76% inhibition of tumor growth[5][6].

Pharmacodynamic Biomarkers

Several biomarkers have been used to assess the pharmacodynamic activity of Dovitinib in vivo.

-

p-FGFR and Downstream Effectors: Dovitinib treatment in tumor-bearing animals has been shown to decrease the phosphorylation of FGFR and downstream signaling proteins like pFRS2 and pERK/MAPK in a dose-dependent manner[1]. Immunoblot analysis of tumor tissues from preclinical models has demonstrated a significant reduction in phospho-FGFR, phospho-AKT, phospho-ERK, phospho-p70S6K, and phospho-4EBP1 levels following Dovitinib administration[2][5].

-

Plasma Biomarkers: In clinical studies, Dovitinib treatment has been associated with changes in circulating biomarkers. An increase in plasma levels of FGF23, VEGF, and PDGF, along with a decrease in soluble VEGFR2 (sVEGFR2), has been observed, consistent with target engagement and inhibition of the FGFR and VEGFR pathways[3]. A population pharmacokinetic/pharmacodynamic model predicted a 36% increase in VEGF, an 18% decrease in sVEGFR2, an 82% increase in PDGF, and a 57% increase in FGF23 at steady state with a 400 mg once-daily dose[7][8].

Table 1: In Vivo Pharmacodynamic Effects of Dovitinib

| Model System | Dose/Concentration | Pharmacodynamic Effect | Reference |

| FGFR3 Multiple Myeloma Xenograft (Mouse) | 10, 30, 60 mg/kg/day (oral) | 48%, 78.5%, 94% tumor growth inhibition | [4] |

| Hepatocellular Carcinoma Xenograft (Mouse) | 50, 75 mg/kg (oral) | 97%, 98% tumor growth inhibition | [4] |

| FGFR1-Amplified Breast Cancer Xenograft (Mouse) | 30, 50 mg/kg/day (oral) | 24.6%, 7.2% of control tumor volume | [1] |

| FGFR2-Amplified Breast Cancer Xenograft (Mouse) | 40 mg/kg/day (oral) | 23.4% of control tumor volume | [1] |

| MKN-45 Gastric Cancer Xenograft (Mouse) | Not specified | 76% tumor growth inhibition | [5][6] |

| Advanced Melanoma Patients | 200-500 mg/day (oral) | Increased plasma FGF23, VEGF, PDGF; Decreased sVEGFR2 | [3] |

| Patients with Advanced Solid Tumors | 400 mg/day (oral) | Predicted: 36%↑ VEGF, 18%↓ sVEGFR2, 82%↑ PDGF, 57%↑ FGF23 | [7][8] |

Pharmacokinetics of Dovitinib

The pharmacokinetic profile of Dovitinib has been characterized in both preclinical species and humans, revealing dose-dependent characteristics and informing the clinical dosing regimen.

Absorption

Dovitinib is orally bioavailable. In a study with radiolabeled Dovitinib in patients with advanced solid tumors, the recovery of 6-19% of the radioactivity as unchanged drug in feces suggested high oral absorption[9].

Distribution

Dovitinib exhibits extensive tissue distribution. A clinical study reported a high apparent volume of distribution of 2,160 L in humans, indicating that the drug distributes extensively into tissues[9].

Metabolism

Dovitinib is primarily metabolized by cytochrome P450 (CYP) 1A1/2 and to a lesser extent by CYP3A4, CYP2C8, and CYP2D6[3]. A population pharmacokinetic model suggested that Dovitinib induces its own metabolism, likely through the autoinduction of CYP1A enzymes[10][11]. This auto-induction leads to a time-dependent increase in clearance.

Elimination

The elimination of Dovitinib and its metabolites occurs predominantly through the feces. In a human study, a mean of 61% of the administered radioactivity was recovered in the feces, while a mean of 16% was recovered in the urine[9].

Pharmacokinetic Parameters

Pharmacokinetic parameters of Dovitinib have been determined in various species.

Table 2: Preclinical Pharmacokinetic Parameters of Dovitinib (Oral Administration)

| Species | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Reference |

| Mouse | 30 mg/kg | 373.4 ± 38.9 | 2 | Not Reported | Not Reported | [12] |

Note: Comprehensive quantitative pharmacokinetic data for Dovitinib in rats and non-human primates were not available in the public domain at the time of this review.

Table 3: Human Pharmacokinetic Parameters of Dovitinib

| Parameter | Value | Dosing Regimen | Reference |

| Clearance (Day 1) | 30 (17 – 80) L/h (median, 10th-90th percentile) | 50-600 mg once daily or 100-600 mg 5 days on/2 days off | [7][8] |

| Clearance (Steady State) | 96 (51 – 185) L/h (median, 10th-90th percentile) | 50-600 mg once daily or 100-600 mg 5 days on/2 days off | [7][8] |

| Volume of Distribution | 2,160 L | Single 500 mg oral dose of [14C]-dovitinib | [9] |

| Geometric Mean Ratio (Tablet vs. Capsule) - AUClast | 0.95 (90% CI 0.88-1.01) | 500 mg once daily, 5 days on/2 days off | [8] |

| Geometric Mean Ratio (Tablet vs. Capsule) - Cmax | 0.98 (90% CI 0.91-1.05) | 500 mg once daily, 5 days on/2 days off | [8] |

Dosing Schedule Rationale

Initial clinical studies with a continuous daily dosing schedule of Dovitinib showed a prolonged and overproportional increase in exposure at doses above 400 mg/day[10][11]. This was attributed to dose-dependent decreases in clearance at steady state[7][8]. To mitigate this, an intermittent dosing schedule of 500 mg for 5 days on followed by 2 days off was developed using a population pharmacokinetic/pharmacodynamic model[10][11]. This intermittent schedule was found to prevent prolonged drug accumulation while maintaining therapeutic efficacy and is the recommended dose for further studies[9].

Experimental Protocols

Quantification of Dovitinib in Plasma by HPLC-MS/MS

A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is used for the quantification of Dovitinib in plasma.

-

Sample Preparation: Plasma samples are subjected to protein precipitation using acetonitrile (B52724). The supernatant is then filtered before injection into the HPLC system[2].

-

Chromatographic Conditions: Separation is achieved on a C18 analytical column with a mobile phase consisting of 10 mM ammonium (B1175870) formate (B1220265) and acetonitrile (e.g., 68:32, v/v, pH 4.3) at a flow rate of 0.3 mL/min[2].

-

Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in the positive ion mode. Multiple reaction monitoring (MRM) is used for quantification, with transitions such as 393→337 and 393→309 for Dovitinib[2]. An internal standard, such as bosutinib, is used for accurate quantification.

In Vivo Xenograft Efficacy Studies

-

Cell Lines and Animal Models: Human cancer cell lines with relevant genetic backgrounds (e.g., FGFR amplification) are used. Immunocompromised mice (e.g., NOD/SCID or nude mice) are typically used for establishing xenografts[1].

-

Tumor Implantation: Tumor cells are suspended in a suitable medium (e.g., PBS and Matrigel®) and injected subcutaneously into the flank of the mice. Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³) before the initiation of treatment[1].

-

Drug Administration: Dovitinib is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally via gavage at the desired dose and schedule[1].

-

Efficacy Assessment: Tumor volume is measured regularly using calipers. Body weight and the general health of the animals are also monitored. At the end of the study, tumors are excised for further analysis, such as immunoblotting or immunohistochemistry[1].

Immunoblotting for Pharmacodynamic Markers

-

Protein Extraction: Tumor tissues or cell lysates are homogenized in a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., p-FGFR, p-ERK, total FGFR, total ERK, and a loading control like GAPDH or β-actin). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway Visualizations

Caption: Dovitinib inhibits FGFR, VEGFR, and PDGFR signaling pathways.

Caption: Workflow for in vivo evaluation of Dovitinib.

Conclusion

Dovitinib is a multi-targeted RTK inhibitor with potent in vivo anti-tumor and anti-angiogenic activity, driven by its inhibition of FGFR, VEGFR, and PDGFR signaling. Its pharmacodynamic effects are well-characterized by the suppression of downstream signaling pathways and modulation of relevant biomarkers. The pharmacokinetic profile of Dovitinib is complex, featuring high oral absorption, extensive tissue distribution, and metabolism-mediated clearance with evidence of auto-induction. The development of an intermittent dosing schedule has been crucial for managing its pharmacokinetic properties and ensuring a favorable therapeutic window. This technical guide provides a foundational understanding of the in vivo pharmacology of Dovitinib for researchers and clinicians involved in the development and application of targeted cancer therapies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. researchgate.net [researchgate.net]

- 4. Targeted FGFR/VEGFR/PDGFR inhibition with dovitinib enhances the effects of nab-paclitaxel in preclinical gastric cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Differences in the pharmacokinetics and steady-state blood concentrations of orally administered lenvatinib in adult and juvenile rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Broad Spectrum Receptor Tyrosine Kinase Inhibitor Dovitinib Suppresses Growth of BRAF Mutant Melanoma Cells in Combination with Other Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Phase II study of Dovitinib in Patients With Recurrent or Metastatic Adenoid Cystic Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Disposition and metabolism of 14C-dovitinib (this compound), an inhibitor of FGFR and VEGFR, after oral administration in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The N550K/H Mutations in FGFR2 Confer Differential Resistance to PD173074, Dovitinib, and Ponatinib ATP-Competitive Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dovepress.com [dovepress.com]

- 12. In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]

Dovitinib's Impact on RAS-RAF-MAPK and PI3K-AKT Signaling: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dovitinib (B548160) (TKI258) is a potent, orally active multi-targeted tyrosine kinase inhibitor (TKI) that has demonstrated significant anti-tumor activity in a range of preclinical and clinical settings.[1][2][3] Its primary mechanism of action involves the inhibition of several receptor tyrosine kinases (RTKs), including fibroblast growth factor receptors (FGFRs), vascular endothelial growth factor receptors (VEGFRs), and platelet-derived growth factor receptors (PDGFRs).[4][5][6] This upstream inhibition directly impacts key downstream signaling cascades critical for tumor cell proliferation, survival, and angiogenesis, namely the RAS-RAF-MAPK and PI3K-AKT pathways.[4][5][7] This technical guide provides an in-depth analysis of Dovitinib's effects on these two pivotal signaling pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions.

Mechanism of Action: Inhibition of Upstream RTKs

Dovitinib exerts its effects by competitively binding to the ATP-binding sites of multiple RTKs, thereby preventing their phosphorylation and subsequent activation.[6] This inhibition cuts off the signal transmission to downstream effector proteins. The primary targets of Dovitinib that influence the RAS-RAF-MAPK and PI3K-AKT pathways are FGFRs, VEGFRs, and PDGFRs.[4][5] Activation of these RTKs by their respective ligands typically triggers a cascade of phosphorylation events that activate these two major signaling pathways, which are frequently dysregulated in cancer.[8][9][10][11]

Quantitative Analysis of Dovitinib's Inhibitory Activity

The potency of Dovitinib against its target kinases and its subsequent effects on cancer cell proliferation have been quantified in numerous studies. The following tables summarize key in vitro and cellular inhibitory concentrations (IC50) and other relevant quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of Dovitinib

| Target Kinase | IC50 (nM) |

| FLT3 | 1[1][12] |

| c-Kit | 2[1][12] |

| FGFR1 | 8[1][12] |

| FGFR3 | 9[1][12] |

| VEGFR1 | 10[1][12] |

| VEGFR2 | 13[1][12] |

| VEGFR3 | 8[1][12] |

| PDGFRα | 27[12] |

| PDGFRβ | 210[12] |

| CSF-1R | 36[12] |

Table 2: Cellular Activity of Dovitinib in Cancer Cell Lines

| Cell Line | Cancer Type | Key Mutation(s) | Assay Type | Endpoint | IC50 / Effect |

| B9 (WT-FGFR3) | Murine Myeloma | - | Proliferation | FGF-stimulated growth | 25 nM[1] |

| B9 (FGFR3 mutants) | Murine Myeloma | Various activating mutations | Proliferation | Proliferation | 70-90 nM[1] |

| SK-HEP1 | Hepatocellular Carcinoma | - | Proliferation | Cell number reduction | ~1.7 µM[1] |

| M-NFS-60 | Mouse Myeloblastic | - | Proliferation | Proliferation | EC50 of 220 nM[1] |

| LoVo | Colorectal Cancer | KRAS mutant | Western Blot | PI3K-AKT pathway inhibition | Observed at 1 µM[5] |

| HT-29 | Colorectal Cancer | BRAF mutant | Western Blot | PI3K-AKT pathway not inhibited | Observed at 1 µM[5] |

| MDA-MB-134 | Breast Cancer | FGFR1 amplified | Proliferation | Cell proliferation | Inhibited[13] |

| SUM52 | Breast Cancer | FGFR2 amplified | Proliferation | Cell proliferation | Inhibited[13] |

Impact on the RAS-RAF-MAPK Pathway

The RAS-RAF-MAPK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[10] Dovitinib's inhibition of upstream RTKs, particularly FGFRs, leads to a reduction in the activation of this pathway.[4]

Visualization of Dovitinib's Effect on the RAS-RAF-MAPK Pathway

Caption: Dovitinib inhibits RTKs, blocking RAS-RAF-MAPK signaling.

Experimental Evidence

Studies have demonstrated that treatment with Dovitinib leads to a dose-dependent reduction in the phosphorylation of key downstream components of the MAPK pathway. For instance, in SK-HEP1 and 21-0208 hepatocellular carcinoma cells, Dovitinib significantly reduced the basal and bFGF-induced phosphorylation levels of FGFR-1, FRS2-α (a key FGFR substrate), and ERK1/2.[1] Similarly, in FGFR3-expressing multiple myeloma cells, Dovitinib inhibited FGF-mediated ERK1/2 phosphorylation.[1] However, the efficacy of Dovitinib on this pathway can be influenced by the mutational status of downstream components. In colorectal cancer cell lines, while Dovitinib inhibited the RAS-RAF-ERK pathway in KRAS mutant LoVo cells, ERK appeared to be activated in BRAF mutant HT-29 cells after treatment, suggesting a potential resistance mechanism.[5]

Impact on the PI3K-AKT Pathway

The PI3K-AKT pathway is another crucial signaling cascade that governs cell survival, growth, and metabolism.[9][14] Similar to its effect on the MAPK pathway, Dovitinib's inhibition of upstream RTKs suppresses the activation of the PI3K-AKT pathway.[4][15]

Visualization of Dovitinib's Effect on the PI3K-AKT Pathway

Caption: Dovitinib blocks RTKs, leading to PI3K-AKT pathway inhibition.

Experimental Evidence

In preclinical gastric cancer models, immunoblot analysis confirmed that Dovitinib inhibits the PI3K/AKT pathway.[4] Treatment of MKN-45 subcutaneous tumors with Dovitinib led to a significant reduction in the phosphorylation of AKT, as well as downstream effectors like p70S6K and 4EBP1.[4] In breast cancer models, Dovitinib was shown to antagonize the phosphorylation of Akt induced by PDGF and FGF.[15] Interestingly, in some cellular contexts, the effect on the PI3K-AKT pathway may be less pronounced. For example, in SK-HEP1 and 21-0208 HCC cells, Dovitinib did not significantly reduce the phosphorylation of Akt, suggesting that the signaling network can vary between different cancer types and cell lines.[1]

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the effects of Dovitinib on the RAS-RAF-MAPK and PI3K-AKT pathways. Specific parameters may need to be optimized for different cell lines and experimental conditions.

In Vitro Kinase Assay

This assay measures the direct inhibitory effect of Dovitinib on the enzymatic activity of a specific kinase.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction buffer typically containing 50 mM HEPES (pH 7.0-7.5), MgCl₂, MnCl₂, NaF, DTT, and BSA.[1]

-

Substrate and ATP: Add a biotinylated peptide substrate and ATP to the reaction mixture. The ATP concentration is usually at or near the Km for the specific enzyme.[1]

-

Enzyme and Inhibitor: Add the purified kinase domain of the target RTK and varying concentrations of Dovitinib to the reaction wells.

-

Incubation: Incubate the reaction mixture to allow for phosphate (B84403) transfer to the substrate.

-

Detection: The amount of phosphorylated substrate is quantified using methods such as time-resolved fluorescence (TRF) or radioactive detection.[1]

-

Data Analysis: Calculate the IC50 value, which is the concentration of Dovitinib required to inhibit 50% of the kinase activity.

Western Blotting for Phosphorylated Proteins

This technique is used to detect changes in the phosphorylation status of key proteins within the signaling pathways.

Protocol:

-

Cell Culture and Treatment: Seed cancer cells in culture plates and allow them to adhere. Treat the cells with various concentrations of Dovitinib for a specified duration.

-

Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method like the BCA assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE).[16]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[16]

-

Blocking: Block the membrane with a solution like 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[17]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-p-ERK, anti-p-AKT) and total protein as a loading control (e.g., anti-β-actin, anti-total-ERK).[13][16] Incubation is typically done overnight at 4°C or for 1-2 hours at room temperature.[16]

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[16]

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.[17]

-

Densitometry Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to total protein and untreated controls.

Cell Proliferation Assay (MTT or CellTiter-Glo)

This assay measures the effect of Dovitinib on the viability and proliferation of cancer cells.

Protocol:

-

Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density.[1]

-

Drug Treatment: After cell adherence, treat the cells with a range of Dovitinib concentrations.[1]

-

Incubation: Incubate the cells for a period of 48-96 hours.[1]

-

Reagent Addition:

-

MTT Assay: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals.[1] Solubilize the crystals with a solvent like DMSO.

-

CellTiter-Glo Assay: Add CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability.

-

-

Signal Measurement: Measure the absorbance (MTT) or luminescence (CellTiter-Glo) using a plate reader.

-

Data Analysis: Plot the cell viability against the Dovitinib concentration to determine the IC50 value for cell proliferation inhibition.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the effects of Dovitinib on cellular signaling pathways.

Caption: Workflow for assessing Dovitinib's cellular effects.

Conclusion

Dovitinib is a multi-targeted TKI that effectively inhibits the RAS-RAF-MAPK and PI3K-AKT signaling pathways by targeting upstream RTKs. This inhibitory action translates into potent anti-proliferative and pro-apoptotic effects in various cancer models. The efficacy of Dovitinib is influenced by the genetic landscape of the tumor, particularly the mutational status of key pathway components such as KRAS and BRAF. The experimental protocols outlined in this guide provide a framework for the continued investigation of Dovitinib and other TKIs, facilitating a deeper understanding of their mechanisms and the identification of predictive biomarkers for patient stratification.

References

- 1. selleckchem.com [selleckchem.com]

- 2. oncotarget.com [oncotarget.com]

- 3. Phase II Study of Dovitinib in Patients with Castration-Resistant Prostate Cancer (KCSG-GU11-05) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Dovitinib (this compound), a multi-target angiokinase inhibitor, is effective regardless of KRAS or BRAF mutation status in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The anticancer multi-kinase inhibitor dovitinib also targets topoisomerase I and topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Dovitinib dilactic acid reduces tumor growth and tumor-induced bone changes in an experimental breast cancer bone growth model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ras/Raf/MEK/ERK and PI3K/PTEN/Akt/mTOR Inhibitors: Rationale and Importance to Inhibiting These Pathways in Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Roles of the Raf/MEK/ERK and PI3K/PTEN/Akt/mTOR pathways in controlling growth and sensitivity to therapy-implications for cancer and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. scilit.com [scilit.com]

- 15. Targeting multiple tyrosine kinase receptors with Dovitinib blocks invasion and the interaction between tumor cells and cancer-associated fibroblasts in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]

- 17. creative-diagnostics.com [creative-diagnostics.com]

Methodological & Application

Application Notes and Protocols for Tki258 (Dovitinib) In Vitro Cell Viability Assays

Introduction

Tki258, also known as dovitinib (B548160), is a synthetic, orally active small molecule that functions as a multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1][2][3] It primarily targets fibroblast growth factor receptors (FGFRs), vascular endothelial growth factor receptors (VEGFRs), and platelet-derived growth factor receptors (PDGFRs).[1][2] By inhibiting these key signaling pathways, dovitinib can suppress tumor growth, angiogenesis, and metastasis.[1][4] The RAS-RAF-MAPK and PI3K-AKT signaling cascades are major downstream pathways affected by this compound's inhibitory action.[2][5] Due to its potent anti-cancer properties, this compound is a compound of significant interest in oncological research and drug development.

Assessing the cytotoxic and cytostatic effects of compounds like this compound on cancer cell lines is a critical step in preclinical evaluation. In vitro cell viability assays, such as the MTT and CellTiter-Glo assays, are fundamental tools for this purpose. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[4][6] The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.

These application notes provide detailed protocols for performing MTT and CellTiter-Glo cell viability assays with this compound, along with guidance on data presentation and visualization of the experimental workflow and the targeted signaling pathway.

Data Presentation

The following tables summarize typical experimental parameters and endpoints for in vitro cell viability assays with this compound.

Table 1: this compound In Vitro Cell Viability Assay Parameters

| Parameter | Example Value/Range | Source |

| Cell Lines | Anaplastic meningioma (CH157MN, IOMM-Lee), Myeloma (MM), Hepatocellular carcinoma (HCC) lines, Lung adenocarcinoma (LC-2/ad) | [4][6][7] |

| Seeding Density | 5 x 10³ to 2 x 10⁴ cells/well (96-well plate) | [4][6] |

| This compound Concentration | Increasing concentrations, e.g., 500 nM | [4][6] |

| Incubation Time | 48 to 96 hours | [4] |

| Assay Type | MTT, CellTiter-Glo | [4] |

Table 2: Example IC50 Values for this compound (Dovitinib)

| Cell Line | IC50 Value | Source |

| ZNF198-FGFR1 expressing cells | 150 nM | [3] |

| BCR-FGFR1 expressing cells | 90 nM | [3] |

| Human leukemia K562 cells | 0.66 ± 0.04 µM | [8] |

| Etoposide-resistant K/VP.5 cells | 1.8 ± 0.1 µM | [8] |

Experimental Protocols

MTT Cell Viability Assay Protocol

This protocol is a comprehensive guide for assessing cell viability upon treatment with this compound using the MTT assay.

Materials:

-

This compound (Dovitinib)

-

Selected cancer cell line(s)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader (570 nm)

Procedure:

-

Cell Seeding:

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium. A vehicle control (e.g., 0.1% DMSO) should also be prepared.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate the plate for 48 to 96 hours at 37°C in a 5% CO₂ incubator.[4]

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[9]

-

Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

-

Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

CellTiter-Glo® Luminescent Cell Viability Assay Protocol

This protocol outlines the steps for determining cell viability based on ATP content using the CellTiter-Glo® assay following this compound treatment.

Materials:

-